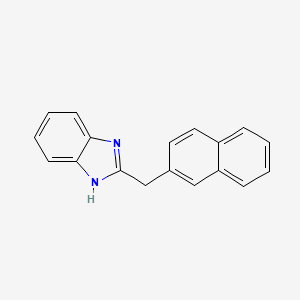
トリフルオロメタンスルホンアニリド
概要
説明
Trifluoromethanesulfonanilide (TFMS) is an organic compound with the chemical formula C3F7SO2NH2. It is a white solid with a melting point of 165°C and a boiling point of 257°C. TFMS is a versatile and useful reagent in synthetic organic chemistry, and is widely used in the synthesis of various compounds. It has a wide range of applications in the field of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
農業: ダニ駆除活性
トリフルオロメタンスルホンアニリド: は、家庭環境における重要なアレルゲンであるイエダニに対するダニ駆除活性について研究されてきました {svg_1}. この化合物はダニの個体数を抑制する効果があり、アレルギー反応の軽減と室内空気質の改善に貢献できます。
環境科学: ナノ農薬
環境科学の分野では、トリフルオロメタンスルホンアニリドは、ナノ農薬での使用可能性について研究されています。 これらの高度な製剤は、害虫駆除剤の吸収、効果、特異性を向上させることを目的とし、環境への影響を軽減することを目指しています {svg_2}.
医学: 蛍光寿命法
この化合物の誘導体は、医療用途における蛍光寿命法における役割について調査されています。 これには、さまざまな疾患の診断ツールと治療介入の開発が含まれます {svg_3}.
材料科学: 重合
材料科学: 研究では、トリフルオロメタンスルホンアニリドの重合プロセスでの使用が検討されてきました。 これは、産業用途向けの特定の特性を持つポリマーの合成に関与しています {svg_4}.
生化学: ダニ駆除化合物
生化学では、高いダニ駆除活性を持つトリフルオロメタンスルホンアニリド化合物の合成に焦点を当てています。 これらの化合物は、植物と動物の両方に影響を与えるダニに対する治療法を開発するために不可欠です {svg_5}.
薬理学: 薬物開発
最後に、薬理学では、トリフルオロメタンスルホンアニリド関連の研究が薬物開発に貢献しています。 その化学構造と特性は、特定の治療効果を持つ新しい薬剤を作成するために役立ちます {svg_6}.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Trifluoromethanesulfonanilide has been found to have high miticidal activity against house dust mites . The primary targets of this compound are the house dust mites, including Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp), and Chelacaropsis moorei (Cm) . These mites are known to be major household allergens causing asthma and atopic dermatitis .
Mode of Action
It has been observed that the introduction of a halogen atom at the 4-position of the benzene ring in the compound substantially increased the activity against house dust mites . This suggests that the compound interacts with its targets through a specific chemical structure, leading to their eradication.
Biochemical Pathways
The compound’s miticidal activity suggests that it disrupts essential biological processes in the mites, leading to their death .
Pharmacokinetics
Given its use as a miticide, it can be inferred that the compound has suitable bioavailability to exert its effects on house dust mites .
Result of Action
The primary result of Trifluoromethanesulfonanilide’s action is the eradication of house dust mites . This leads to a reduction in the allergens produced by these mites, thereby helping to alleviate allergic reactions such as asthma and atopic dermatitis .
Action Environment
The efficacy and stability of Trifluoromethanesulfonanilide can be influenced by various environmental factors. For instance, the compound’s miticidal activity may vary depending on the specific species of mite and the conditions in which they are found
生化学分析
Cellular Effects
Trifluoromethanesulfonanilide affects various types of cells and cellular processes. In particular, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that trifluoromethanesulfonanilide can disrupt the normal functioning of mite cells, leading to their death . This disruption is likely due to its ability to interfere with key cellular processes, such as enzyme activity and protein synthesis.
Molecular Mechanism
The mechanism of action of trifluoromethanesulfonanilide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in the activity of these biomolecules, ultimately affecting cellular processes and functions. Additionally, trifluoromethanesulfonanilide may alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoromethanesulfonanilide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that trifluoromethanesulfonanilide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to trifluoromethanesulfonanilide can result in sustained effects on cellular processes, including prolonged inhibition of enzyme activity and disruption of cellular metabolism.
Dosage Effects in Animal Models
The effects of trifluoromethanesulfonanilide vary with different dosages in animal models. At lower doses, the compound exhibits miticidal activity without causing significant adverse effects. At higher doses, trifluoromethanesulfonanilide can cause toxic effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired miticidal activity without causing toxicity.
Metabolic Pathways
Trifluoromethanesulfonanilide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes. For example, trifluoromethanesulfonanilide may inhibit enzymes responsible for the synthesis of essential biomolecules, leading to a decrease in their levels and disruption of metabolic pathways .
Transport and Distribution
Within cells and tissues, trifluoromethanesulfonanilide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of trifluoromethanesulfonanilide can influence its efficacy and toxicity, as well as its overall impact on cellular functions .
Subcellular Localization
Trifluoromethanesulfonanilide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, leading to more effective inhibition or activation of their functions .
特性
IUPAC Name |
1,1,1-trifluoro-N-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSKEQSEGDAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196570 | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-64-4 | |
| Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
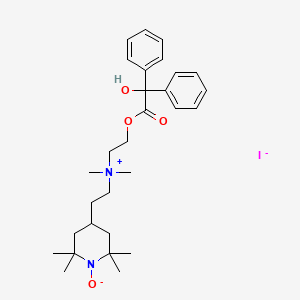
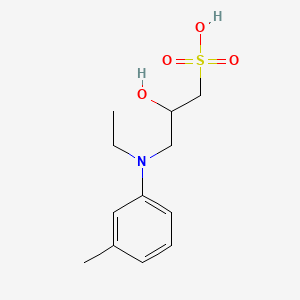
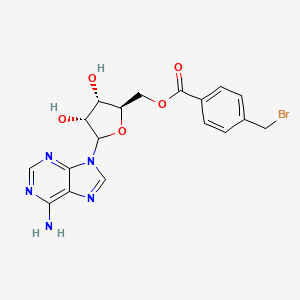
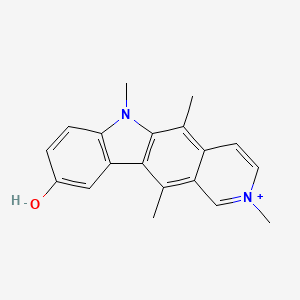

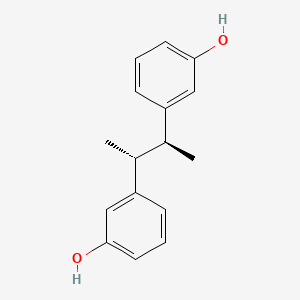

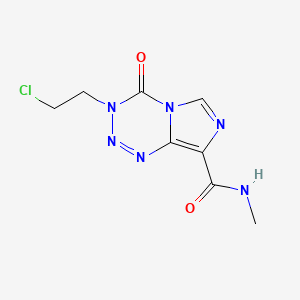
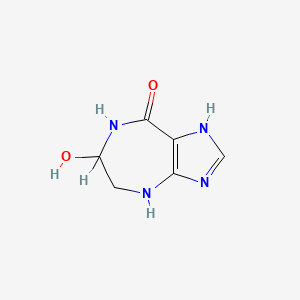

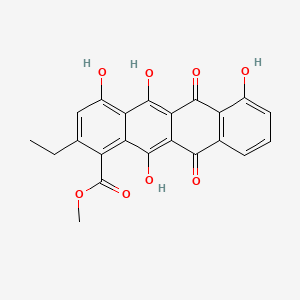

![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)
